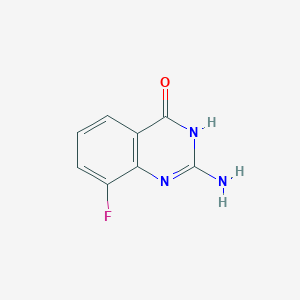
2-Amino-8-fluoroquinazolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-8-fluoro-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an amino group at the 2-position and a fluorine atom at the 8-position makes this compound particularly interesting for medicinal chemistry research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-fluoro-4(3H)-quinazolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with fluoroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of 2-Amino-8-fluoro-4(3H)-quinazolinone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
2-Amino-8-fluoro-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form hydroquinazoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-8-fluoro-4(3H)-quinazolinone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
作用機序
The mechanism of action of 2-Amino-8-fluoro-4(3H)-quinazolinone involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit the activity of certain enzymes involved in cell proliferation. The fluorine atom enhances the compound’s ability to form strong interactions with its target, increasing its potency and selectivity.
類似化合物との比較
Similar Compounds
2-Amino-4(3H)-quinazolinone: Lacks the fluorine atom at the 8-position.
8-Fluoro-4(3H)-quinazolinone: Lacks the amino group at the 2-position.
2-Amino-6-fluoro-4(3H)-quinazolinone: Has the fluorine atom at the 6-position instead of the 8-position.
Uniqueness
2-Amino-8-fluoro-4(3H)-quinazolinone is unique due to the combined presence of the amino group and the fluorine atom, which enhances its biological activity and chemical reactivity. This combination allows for more diverse interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C8H6FN3O |
|---|---|
分子量 |
179.15 g/mol |
IUPAC名 |
2-amino-8-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H6FN3O/c9-5-3-1-2-4-6(5)11-8(10)12-7(4)13/h1-3H,(H3,10,11,12,13) |
InChIキー |
VNMGBMVQEWAOSB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)F)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphtho[1,2-b]phenazin-5(8H)-one, 6-chloro-8-ethyl-](/img/structure/B13975787.png)
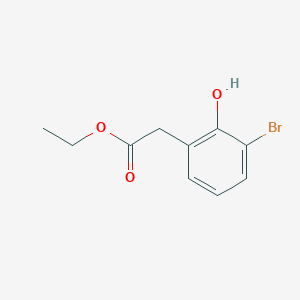
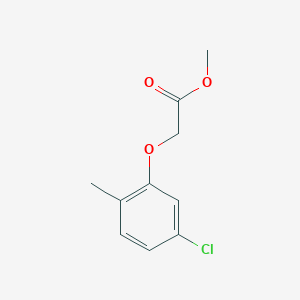



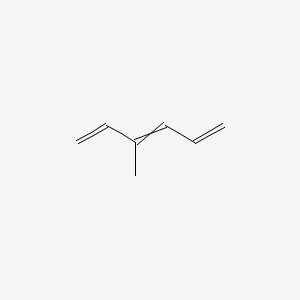
![1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone](/img/structure/B13975821.png)
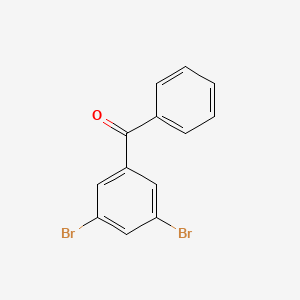
![7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13975844.png)
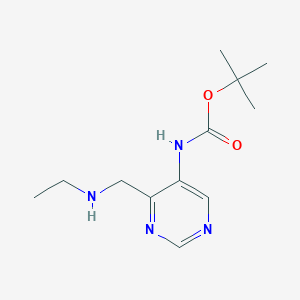
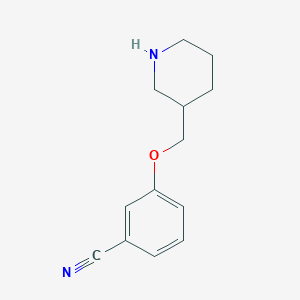
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tetrazolo[1,5-a]pyridine](/img/structure/B13975866.png)
![2-(5-Bromobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13975875.png)
